2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 2034368-04-0
Cat. No.: VC4446053
Molecular Formula: C26H26FN5O3S
Molecular Weight: 507.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034368-04-0 |
|---|---|
| Molecular Formula | C26H26FN5O3S |
| Molecular Weight | 507.58 |
| IUPAC Name | 2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H26FN5O3S/c1-16-7-10-21(11-8-16)36(34,35)24-25(28)32(31-26(24)29-20-6-4-5-19(27)14-20)15-23(33)30-22-12-9-17(2)13-18(22)3/h4-14H,15,28H2,1-3H3,(H,29,31)(H,30,33) |
| Standard InChI Key | YPGHFDXJJKFRDX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C)N |
Introduction
The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This specific compound is not directly mentioned in the available search results, but its structural analogs and related pyrazole derivatives provide valuable insights into its potential properties and applications.
Synthesis and Characterization
The synthesis of pyrazole derivatives typically involves several key steps, including the formation of the pyrazole ring and the introduction of substituents. For similar compounds, the process may involve tosylation of the pyrazole ring followed by coupling reactions to introduce the acetamide moiety. Characterization is usually performed using techniques such as IR, NMR, and mass spectrometry.
Potential Biological Activities
Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of a tosyl group and an acetamide moiety suggests that this compound could interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Research Findings and Applications
While specific research findings on 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide are not available, related pyrazole derivatives have shown promise in drug development. These compounds often serve as scaffolds for designing inhibitors of enzymes and receptors, particularly in cancer and inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume